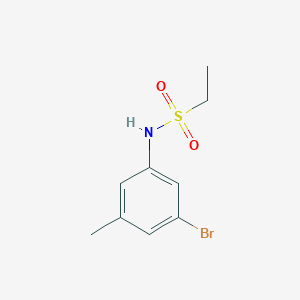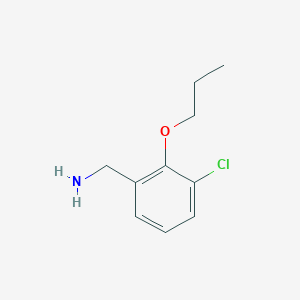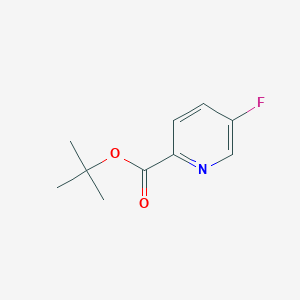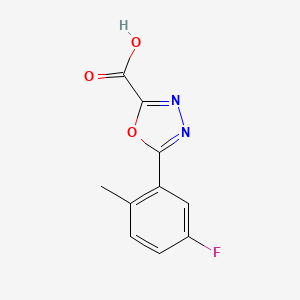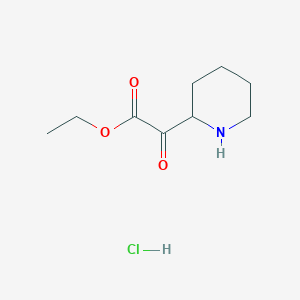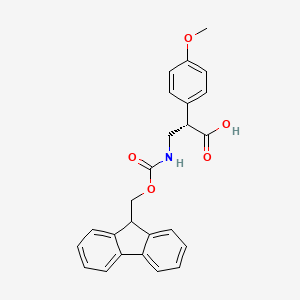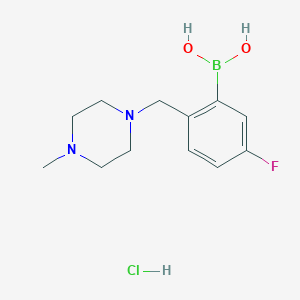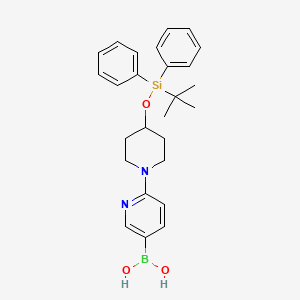
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid, also known as 6-(4-TBDPS-PIP-PYR)B, is a boronic acid derivative of pyridin-3-yl piperidin-1-yl tert-butyldiphenylsilyloxy (TBDPS-PIP-PYR). It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound has been the subject of numerous scientific research studies due to its potential applications in both biological and chemical research.
Scientific Research Applications
Synthesis and Antiosteoclast Activity
- Antiosteoclast and Osteoblast Activity : A study by Reddy et al. (2012) synthesized a new family of compounds showing moderate to high antiosteoclast and osteoblast activity. This suggests potential applications in bone health and treatment of bone-related diseases.
Antibacterial Activities
- Piperidine-Condensed Carbapenems : Mori et al. (2000) achieved stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems, showing potent in vitro activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000). This research points to possible applications in developing new antibiotics.
Cyclization Methods
- Intramolecular Cyclization : Massaro et al. (2011) developed an efficient method for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides, indicating a new way to create complex organic structures (Massaro et al., 2011).
Boronic Acid Derivatives in Synthesis
- Boronic Reagents in Chemical Catalysis : A study by Anaby et al. (2014) on the reactions of boranes with dearomatized ruthenium pincer complexes revealed new pathways in chemical catalysis and synthetic applications of boronic reagents (Anaby et al., 2014).
Boronic Acid in Cross-Coupling Reactions
- Halopyridin-2-yl-boronic Acids and Esters : Bouillon et al. (2003) described methods to synthesize and isolate novel 5 or 6-halopyridin-2-yl-boronic acids and esters, which undergo Pd-catalyzed coupling, useful in creating new pyridine libraries (Bouillon et al., 2003).
properties
IUPAC Name |
[6-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33BN2O3Si/c1-26(2,3)33(23-10-6-4-7-11-23,24-12-8-5-9-13-24)32-22-16-18-29(19-17-22)25-15-14-21(20-28-25)27(30)31/h4-15,20,22,30-31H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGBBXWWTJNECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
